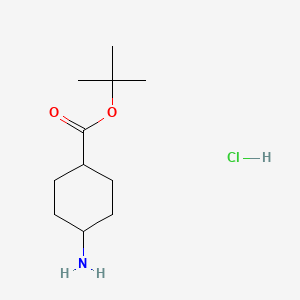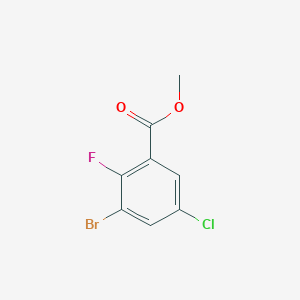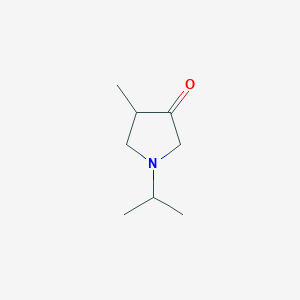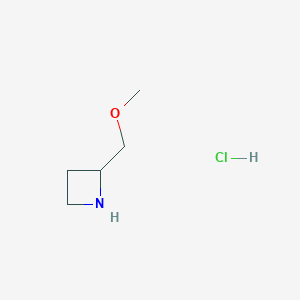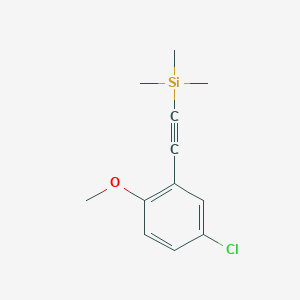![molecular formula C13H16BClN2O2 B1429158 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 1400994-91-3](/img/structure/B1429158.png)
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Vue d'ensemble
Description
The compound “5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine” is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound likely contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. It also contains a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : This compound is synthesized through a multi-step substitution reaction, indicating its complex chemical structure and the need for precise synthetic methods (Huang et al., 2021).
Structural Confirmation : Techniques such as FTIR, NMR spectroscopy, and mass spectrometry are used to confirm the structure of compounds like 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. These methods ensure the accuracy of the chemical composition and structure (Huang et al., 2021).
Chemical Reactivity and Stability
Conformational Analysis : The molecular structures of compounds with similar chemical frameworks are calculated using density functional theory (DFT). This analysis helps in understanding the stability and reactivity of the compound (J. Sopková-de Oliveira Santos et al., 2003).
Physicochemical Properties : Studies involving molecular electrostatic potential and frontier molecular orbitals provide insights into the physicochemical properties of such compounds, which are essential for potential applications in various fields, such as material science and pharmacology (Huang et al., 2021).
Applications in Polymer Science
Polymer Synthesis : The compound is utilized in the synthesis of deeply colored polymers. These polymers are characterized by high molecular weights and solubility in common organic solvents, indicating potential applications in materials science (Irina Welterlich et al., 2012).
Luminescent Properties : In the field of optoelectronics, certain derivatives of 5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine are used to create luminescent polymers. These materials are studied for their potential in light-emitting devices (Yu Zhu et al., 2007).
Pharmaceutical Research
Drug Synthesis : It serves as a key intermediate in the synthesis of pharmaceutical compounds, especially in the development of novel medicinally important structures. Such synthesis techniques can be scaled up for large-scale production (Paul A. Bethel et al., 2012).
Radiopharmaceutical Applications : The compound is used in the high-yield synthesis of radiopharmaceuticals and their non-radioactive ligands. This highlights its role in the field of nuclear medicine for diagnostic purposes (Hyunjung Kim & Y. Choe, 2020).
Safety and Hazards
Orientations Futures
The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions could include the development of new synthetic methods involving boronic esters, as well as the exploration of their use in the synthesis of complex organic molecules .
Mécanisme D'action
Mode of Action
Compounds with a similar structure, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are known to be used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Result of Action
Given its potential use in the suzuki-miyaura coupling reaction, it may play a role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an aqueous solution . Therefore, these conditions might influence the compound’s action.
Propriétés
IUPAC Name |
5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKSLJNKWGNLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




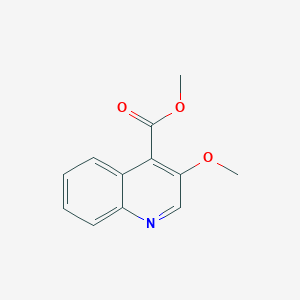
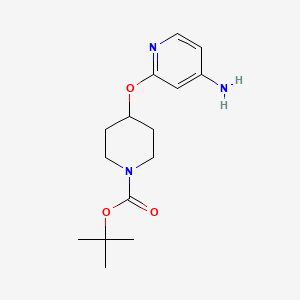
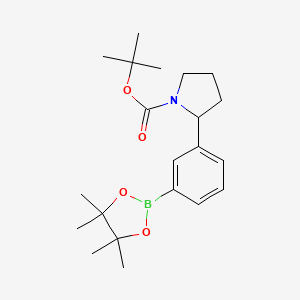
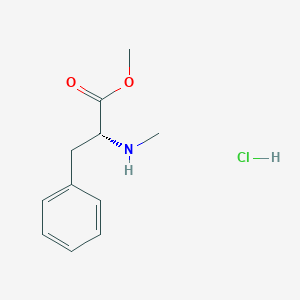
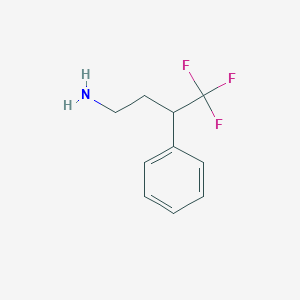
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
